molecular formula C10H13NO2 B12540401 4-[(Oxan-2-yl)oxy]pyridine CAS No. 870150-51-9

4-[(Oxan-2-yl)oxy]pyridine

Katalognummer: B12540401
CAS-Nummer: 870150-51-9
Molekulargewicht: 179.22 g/mol
InChI-Schlüssel: GUUSCYBWLVAXIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(Oxan-2-yl)oxy]pyridine is a chemical compound that features a pyridine ring substituted with an oxan-2-yl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Oxan-2-yl)oxy]pyridine can be achieved through several methods. One common approach involves the reaction of pyridine with oxan-2-yl derivatives under specific conditions. For example, the reaction of pyridine with oxan-2-yl chloride in the presence of a base such as triethylamine can yield this compound .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow reactors and advanced purification techniques to isolate the desired product efficiently .

Analyse Chemischer Reaktionen

Types of Reactions

4-[(Oxan-2-yl)oxy]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of substituted pyridines .

Wissenschaftliche Forschungsanwendungen

4-[(Oxan-2-yl)oxy]pyridine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4-[(Oxan-2-yl)oxy]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

4-[(Oxan-2-yl)oxy]pyridine is unique due to the presence of the oxan-2-yl group, which imparts distinct chemical properties and reactivity compared to other pyridine derivatives. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Eigenschaften

CAS-Nummer

870150-51-9

Molekularformel

C10H13NO2

Molekulargewicht

179.22 g/mol

IUPAC-Name

4-(oxan-2-yloxy)pyridine

InChI

InChI=1S/C10H13NO2/c1-2-8-12-10(3-1)13-9-4-6-11-7-5-9/h4-7,10H,1-3,8H2

InChI-Schlüssel

GUUSCYBWLVAXIB-UHFFFAOYSA-N

Kanonische SMILES

C1CCOC(C1)OC2=CC=NC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.